2-Benzyloxy-1,3-propanediol

Catalog No.
S664307
CAS No.
14690-00-7
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyloxy-1,3-propanediol

CAS Number

14690-00-7

Product Name

2-Benzyloxy-1,3-propanediol

IUPAC Name

2-phenylmethoxypropane-1,3-diol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

UDIPIOHLDFSMLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(CO)CO

Synonyms

2-(Phenylmethoxy)-1,3-propanediol; 2-O-Benzylglycerol;

Canonical SMILES

C1=CC=C(C=C1)COC(CO)CO

Organic Synthesis:

2-Benzyloxy-1,3-propanediol serves as a useful intermediate in the synthesis of various organic molecules. Studies have utilized it as a starting material for the preparation of chiral glycerol derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds [].

Enantioseparation:

The ability to separate enantiomers (mirror-image molecules) is crucial in various fields, including drug development. Research has explored the use of 2-Benzyloxy-1,3-propanediol, either in its racemic form (mixture of both enantiomers) or as a specific enantiomer, as a substrate for enantioseparation techniques. These techniques, like ligand exchange micellar electrokinetic chromatography, allow researchers to isolate and purify individual enantiomers [].

2-Benzyloxy-1,3-propanediol is an organic compound with the molecular formula C10H14O3C_{10}H_{14}O_{3} and a molar mass of 182.22 g/mol. It is a colorless to off-white waxy solid with a melting point ranging from 38 to 40 °C and a boiling point of approximately 185-187 °C at reduced pressure. This compound is soluble in methanol and chloroform, albeit sparingly . The chemical structure features a benzyl ether group attached to the second carbon of a propane-1,3-diol backbone, making it a derivative of glycerol.

2-Benzyloxy-1,3-propanediol itself doesn't have a known biological mechanism of action. Its primary use is as a synthetic intermediate for the preparation of other molecules with desired biological activities.

While detailed safety information is limited, it's advisable to handle 2-Benzyloxy-1,3-propanediol with standard laboratory precautions due to its organic nature. Potential hazards include:

  • Mild irritant: May cause irritation to skin and eyes upon contact [].
  • Combustible: Flammable liquid, requiring appropriate handling near heat or open flames.
Typical for alcohols and ethers. Key reactions include:

  • Condensation Reactions: It can be synthesized through the condensation of benzyl alcohol with 1,3-propanediol .
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids under appropriate conditions.

The primary method for synthesizing 2-Benzyloxy-1,3-propanediol involves the following steps:

  • Condensation Reaction: Combine 1,3-propanediol with benzyl alcohol in the presence of an acid catalyst.
  • Purification: The resulting product can be purified through recrystallization or distillation to obtain the desired purity level .

2-Benzyloxy-1,3-propanediol has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing various medicinal compounds.
  • Cosmetics: Due to its properties as an ether, it may be used in formulations requiring emulsification or stabilization.
  • Research: Utilized in laboratory settings for synthesis and as a reagent in organic chemistry.

Several compounds share structural similarities with 2-Benzyloxy-1,3-propanediol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Glycerol (1,2,3-Propanetriol)C₃H₈O₃A simple triol with three hydroxyl groups; widely used in pharmaceuticals and food products.
2-(Benzyloxy)ethanolC₉H₁₂O₂A simpler ether derivative; used as a solvent and reagent in organic synthesis.
(R)-(+)-3-Benzyloxy-1,2-propanediolC₉H₁₂O₃An enantiomeric compound that exhibits different biological activity compared to its counterpart.

Uniqueness: 2-Benzyloxy-1,3-propanediol is unique due to its specific arrangement of functional groups that may confer distinct chemical reactivity and potential biological properties not found in the simpler or more complex analogs listed above.

XLogP3

0.3

Other CAS

14690-00-7

Wikipedia

2-(Benzyloxy)-1,3-propanediol

Dates

Modify: 2023-08-15

Explore Compound Types